1,1,1,2,2,3,3,3-Octachloropropane

描述

It is a clear white crystalline solid at room temperature and has a hexagonal crystal structure . This compound is notable for its high chlorine content, which makes it a valuable substance in various chemical processes and industrial applications.

准备方法

1,1,1,2,2,3,3,3-Octachloropropane can be synthesized through several methods:

Chlorination of Propane: The compound can be obtained by reacting partially chlorinated propane with iodine trichloride or chlorine at high pressure, often with light activation.

Industrial Production: Industrially, the continuous preparation method involves passing chlorine and trichloropropene through a preheater and then through a microchannel reactor at temperatures between 100-200°C.

化学反应分析

1,1,1,2,2,3,3,3-Octachloropropane undergoes various chemical reactions:

Substitution: The compound can participate in substitution reactions where chlorine atoms are replaced by other functional groups under specific conditions.

Major Products: The reduction of this compound with aluminum yields hexachloropropene and isomers of hexachlorohexatriene.

科学研究应用

Chemical Synthesis and Intermediate

OCP serves as an important intermediate in the synthesis of various chlorinated compounds. Notably, it can be utilized in the production of other chlorinated alkanes and as a precursor in the manufacture of refrigerants. The compound's ability to undergo further chlorination makes it valuable in creating more complex chlorinated products, which are essential in industrial applications .

Environmental Research

OCP has been employed as a model compound in environmental studies to understand the behavior and degradation of chlorinated hydrocarbons in ecosystems. Its persistence in the environment makes it a subject of interest for researchers studying the impact of pollutants on soil and water systems. Studies have shown that OCP can serve as a marker for assessing contamination levels and the effectiveness of remediation strategies .

Pesticide Development

Historically, OCP has been investigated for its potential use as a pesticide. It has demonstrated molluscicidal properties against various aquatic snails and larvae . Although its effectiveness as a commercial pesticide has been questioned due to variable results in field trials, its toxicological profile suggests that it may still find niche applications in pest control under specific conditions.

Material Science

In material science, OCP is used as a model for studying crystalline plasticity and deformation processes. The compound's unique crystalline structure allows scientists to investigate how materials respond to stress and strain, providing insights into grain growth and mechanical properties of metals and minerals . This application is particularly relevant for geologists and metallurgists aiming to understand the fundamental behaviors of crystalline materials under various environmental conditions.

Smoke Generation

OCP has been explored for use in smoke generation compositions due to its high chlorine content. The compound's ability to produce dense smoke upon thermal decomposition makes it useful for military and industrial applications where smoke screens are required . This application leverages the compound's physical properties to create visual obstructions or signal devices.

Toxicology Studies

Research on OCP has also focused on its toxicological effects. Studies indicate that exposure to OCP can have significant effects on biological systems, including developmental toxicity in animal models . Understanding these effects is crucial for assessing risks associated with its use and potential environmental impact.

作用机制

The mechanism of action of 1,1,1,2,2,3,3,3-Octachloropropane involves its interaction with various reagents to form different products. The high chlorine content allows it to undergo multiple substitution and reduction reactions, leading to the formation of unsaturated perchlorocarbons and other derivatives. The molecular targets and pathways involved in these reactions are primarily determined by the conditions and reagents used .

相似化合物的比较

1,1,1,2,2,3,3,3-Octachloropropane can be compared with other chlorinated hydrocarbons:

Carbon Tetrachloride (CCl4): A simpler chlorinated hydrocarbon with four chlorine atoms. It is less reactive compared to this compound.

Hexachloroethane (C2Cl6): Another chlorinated hydrocarbon with six chlorine atoms. It shares some reactivity patterns with this compound but has a different structure and fewer chlorine atoms.

Hexachloropropene (C3Cl6): A related compound formed during the reduction of this compound.

This compound stands out due to its high chlorine content and unique crystalline properties, making it a valuable compound for various scientific and industrial applications.

生物活性

1,1,1,2,2,3,3,3-Octachloropropane (C₃Cl₈) is a highly chlorinated organic compound known for its structural simplicity and potential biological implications. As a member of the chlorinated hydrocarbons family, it has garnered attention due to its environmental persistence and toxicity. This article explores the biological activity of octachloropropane by examining its toxicological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C₃Cl₈

- Molecular Weight : 319.6537 g/mol

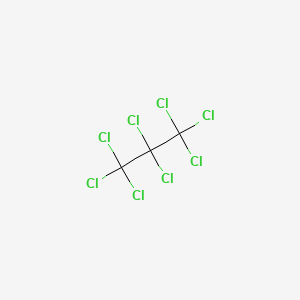

- Structure : The compound consists of three carbon atoms fully substituted with chlorine atoms. Its structure can be represented as Cl₃C−CCl₂−CCl₃.

Toxicological Profile

Octachloropropane exhibits significant toxicity towards various organisms, particularly in aquatic environments. Its biological activity can be summarized as follows:

- Toxicity to Invertebrates : Studies indicate that octachloropropane is highly toxic to larvae of the housefly (Musca domestica), with toxicity levels comparable to decachlorobutane and hexachlorobenzene . The compound's volatility allows it to exert toxic effects even without direct contact.

- Effects on Aquatic Life : Research has shown that octachloropropane can bioaccumulate in aquatic organisms. Its persistence in the environment raises concerns about long-term ecological impacts .

The biological activity of octachloropropane is primarily attributed to its ability to disrupt cellular processes. The following mechanisms have been identified:

- Endocrine Disruption : Chlorinated hydrocarbons like octachloropropane may interfere with hormonal signaling pathways in organisms. This disruption can lead to developmental and reproductive issues in exposed species .

- Oxidative Stress Induction : Octachloropropane has been implicated in generating reactive oxygen species (ROS), leading to oxidative stress in cells. This oxidative damage can result in apoptosis or necrosis in sensitive cell types .

Case Study 1: Toxicity Assessment in Aquatic Organisms

A study evaluated the effects of octachloropropane on fish species exposed to varying concentrations over a period of 30 days. The results indicated:

- Significant mortality rates at concentrations above 10 µg/L.

- Behavioral changes such as erratic swimming and surface gasping were observed at lower concentrations (1 µg/L) over prolonged exposure.

Case Study 2: Impact on Insect Populations

Research conducted on agricultural pests demonstrated that octachloropropane was effective against various larvae species. The findings included:

- A reduction in larval populations by up to 90% within two weeks of exposure.

- Sub-lethal effects included impaired growth and development in surviving individuals.

Environmental Concerns

The environmental persistence of octachloropropane poses significant risks:

属性

IUPAC Name |

1,1,1,2,2,3,3,3-octachloropropane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3Cl8/c4-1(5,2(6,7)8)3(9,10)11 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQAHAGNPDBPSJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(Cl)(Cl)Cl)(C(Cl)(Cl)Cl)(Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3Cl8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10208131 | |

| Record name | Propane, octachloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10208131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

594-90-1 | |

| Record name | Propane, octachloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000594901 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propane, octachloro- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4118 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propane, octachloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10208131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。